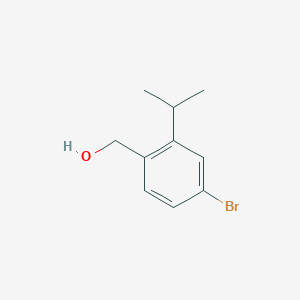

4-Bromo-2-(1-methylethyl)benzenemethanol

Description

4-Bromo-2-(1-methylethyl)benzenemethanol is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.12 g/mol (calculated). It features a benzenemethanol core substituted with a bromine atom at the para position and an isopropyl group at the ortho position.

Structurally, the methanol group (-CH₂OH) distinguishes it from phenol derivatives (e.g., 4-Bromo-2-isopropylphenol), altering its physicochemical properties and reactivity.

Properties

IUPAC Name |

(4-bromo-2-propan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPCTQRGLFYLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(1-methylethyl)benzenemethanol can be synthesized through the reaction of benzyl alcohol with bromomethane under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution of the hydroxyl group with a bromine atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1-methylethyl)benzenemethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Formation of 4-bromo-2-(1-methylethyl)benzaldehyde or 4-bromo-2-(1-methylethyl)benzoic acid.

Reduction: Formation of 4-bromo-2-(1-methylethyl)benzene.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(1-methylethyl)benzenemethanol has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-methylethyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Aromatic Compounds

Key Observations :

- Functional Group Influence: The methanol group in benzenemethanols reduces acidity (higher pKa) compared to phenols. For example, 4-Bromo-2-isopropylphenol has a pKa of 9.91 (predicted), typical for phenols, whereas benzenemethanols like the target compound are less acidic .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations :

- Melting/Boiling Points: Phenol derivatives (e.g., 4-Bromo-2-isopropylphenol) exhibit higher melting points due to hydrogen bonding, whereas benzenemethanols may remain liquid or oily at room temperature .

- Solubility: Both phenol and benzenemethanol derivatives dissolve in polar aprotic solvents (e.g., DMSO), but phenols show higher water solubility at low pH due to ionization .

Biological Activity

4-Bromo-2-(1-methylethyl)benzenemethanol, also known by its CAS number 1370600-49-9, is a synthetic organic compound that has garnered attention for its potential biological activity. This compound belongs to the class of substituted benzenes and is characterized by the presence of a bromine atom and an isopropyl group attached to the benzene ring. Its unique structure suggests diverse biological interactions, which are critical for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those related to cancer progression. This interaction can modulate the activity of these targets, leading to varied biological effects, including anti-inflammatory and anticancer properties.

Toxicity Profile

Research indicates that this compound exhibits low to moderate acute toxicity. Studies have reported median lethal doses (LD50) ranging from 1200 to 1784 mg/kg in rats, indicating that while it can be harmful at high doses, it does not readily bioaccumulate in biological systems. The compound's toxicity profile is essential for evaluating its safety in therapeutic contexts.

| Route of Exposure | LD50 (mg/kg) | Effects Observed |

|---|---|---|

| Oral | 1200 - 1784 | Dyspnoea, lethargy |

| Dermal | >2000 | Erythema, oedema |

| Inhalation | Moderate | Skin sensitization |

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism involves the downregulation of key signaling pathways associated with tumor growth.

- Anti-inflammatory Properties : Research indicates that the compound may reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory diseases.

- Skin Sensitization Studies : In guinea pig models, the compound was tested for skin sensitization potential. Results showed no significant reactions at lower concentrations, but some sensitization was observed at higher doses.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is rapidly metabolized and excreted. Urinary metabolites include substituted benzoic acids, indicating metabolic transformation upon administration. This rapid clearance suggests a low risk of accumulation and potential toxicity in long-term use.

Comparative Analysis with Similar Compounds

In comparison with other substituted benzenes, this compound demonstrates unique properties due to its specific bromination and isopropyl substitution. Similar compounds like 4-Methylbenzenemethanol and 4-Chlorobenzoic acid exhibit different biological activities and toxicity profiles, highlighting the significance of molecular structure in determining pharmacological effects.

| Compound | Biological Activity | Toxicity Profile |

|---|---|---|

| This compound | Anticancer, anti-inflammatory | Low to moderate |

| 4-Methylbenzenemethanol | Antimicrobial | Moderate |

| 4-Chlorobenzoic acid | Anti-inflammatory | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.